N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS2/c1-8-6-7-9(17)13-12(8)19-16(23-13)20-14(21)15-18-10-4-2-3-5-11(10)22-15/h2-7H,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAKQFALLKNDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Amidation: The final step involves the coupling of the chlorinated benzothiazole with 1,3-benzothiazole-2-carboxylic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydrobenzothiazoles.
Substitution: Halogenated or nitrated benzothiazoles.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of novel chemical reactions and pathways. Researchers utilize this compound to develop derivatives that may exhibit enhanced properties or functionalities.
Biology
The compound is studied for its potential bioactive properties. Research indicates that it may exhibit:
-
Antimicrobial Activity: Similar benzothiazole derivatives have shown efficacy against multi-drug resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These compounds target bacterial topoisomerases essential for DNA replication.
Key Findings:
- Potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Effective in vivo results in mouse models for infections caused by resistant strains.
-
Anticancer Activity: The compound's structural features suggest potential anticancer properties. Studies have evaluated its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using MTT assays.
Key Findings:
- Significant inhibition of cell proliferation in A431 and A549 cells.
- Induction of apoptosis at concentrations as low as 1 μM.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to treatments for various diseases.
Mechanism of Action:
The mechanism involves interaction with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites and blocking their activity.
Study 1: Anticancer Properties
In a comparative study involving multiple benzothiazole derivatives, a derivative of this compound exhibited significant inhibition of cancer cell lines A431 and A549. The study revealed that it effectively induced apoptosis while reducing the migration capabilities of these cells.
Study 2: Antimicrobial Efficacy
A series of benzothiazole compounds were tested against multi-drug resistant strains of Staphylococcus aureus. Among them, compounds with similar structural characteristics to this compound showed promising results in inhibiting bacterial growth both in vitro and in vivo.
Industrial Applications
In the industrial sector, this compound can be utilized in developing new materials such as polymers or dyes due to its stability and reactivity. Its unique chemical structure allows for modifications that can enhance material properties.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,3-benzothiazole-2-carboxamide
- N-(4-methylphenyl)-1,3-benzothiazole-2-carboxamide
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of two benzothiazole rings and a chlorine atom, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This compound features a unique benzothiazole structure, which is known for its diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's chemical formula is , and it is characterized by the presence of two benzothiazole rings. The chlorine substituent at the 7-position and the methyl group at the 4-position of one of the benzothiazole rings contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 350.84 g/mol |
| CAS Number | 896675-87-9 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluated various benzothiazole derivatives against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using MTT assays. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mechanisms involving the AKT and ERK signaling pathways .
Key Findings:
- Inhibition of cell proliferation in A431 and A549 cells.
- Induction of apoptosis at concentrations as low as 1 μM.
- Downregulation of inflammatory cytokines IL-6 and TNF-α.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar benzothiazole derivatives have demonstrated efficacy against multi-drug resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These compounds act as dual inhibitors targeting bacterial topoisomerases, which are crucial for DNA replication .
Key Findings:
- Potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Effective in vivo results in mouse models for infections caused by resistant strains.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Signal Transduction Interference: It could disrupt critical signaling pathways involved in cell survival and proliferation.
- Cytokine Modulation: The reduction of inflammatory cytokines suggests an ability to modulate immune responses.
Case Studies
Study 1: Anticancer Properties
In a comparative study involving multiple benzothiazole derivatives, compound B7 (a derivative) exhibited significant inhibition of cancer cell lines A431 and A549. It was found to induce apoptosis effectively while also reducing migration capabilities of these cells .
Study 2: Antimicrobial Efficacy
A series of benzothiazole compounds were tested against MDR strains of S. aureus. Among them, compounds with similar structural characteristics to this compound showed promising results in inhibiting bacterial growth both in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
